molecular formula C27H24N2O5S2 B2745196 ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate CAS No. 392290-15-2

ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate

Cat. No.: B2745196
CAS No.: 392290-15-2
M. Wt: 520.62
InChI Key: MAMKQTGDPUHELX-UHFFFAOYSA-N
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Description

Ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate is a thiophene-based compound featuring a sulfonamide-linked benzamido group and a phenyl-substituted thiophene core. The ethyl ester group at the 2-position of the thiophene ring enhances solubility, while the 5-phenyl substituent may influence steric and electronic properties. This compound is hypothesized to exhibit herbicidal or pharmacological activity due to structural parallels with sulfonylurea herbicides and bioactive thiophene derivatives .

Properties

IUPAC Name

ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S2/c1-3-34-27(31)25-23(18-24(35-25)19-10-6-4-7-11-19)28-26(30)20-14-16-22(17-15-20)36(32,33)29(2)21-12-8-5-9-13-21/h4-18H,3H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMKQTGDPUHELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation under mild and functional group-tolerant conditions . This reaction employs organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group under appropriate conditions.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzoyl group may produce a hydroxyl derivative.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Research indicates that compounds with a thiophene core, similar to ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate, exhibit promising anticancer properties. For instance, derivatives of thiophene have shown sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, which are crucial in cancer cell survival pathways. These compounds can induce apoptosis in tumor cells, making them potential candidates for cancer therapeutics .
  • Mechanism of Action
    • The mechanism involves the binding of these compounds to the BH3-binding groove on Bcl-xL, mimicking the action of known inhibitors like ABT-737. This interaction leads to the activation of apoptotic pathways in cancer cells, highlighting the therapeutic potential of thiophene derivatives .

Case Studies

Study Findings Implications
Study on Mcl-1 and Bcl-2 InhibitionCompounds showed Ki values of 0.3-1 μM against Mcl-1 and Bcl-2.Suggests potential for developing selective anticancer agents targeting these proteins .
Apoptosis Induction in HL-60 CellsDemonstrated cytotoxicity with IC50 < 10 μM.Indicates effectiveness in inducing cell death in leukemia models .

Synthetic Applications

The synthesis of this compound involves multiple steps that can be optimized for various applications:

  • Drug Development
    • The compound's structure allows for modifications that can enhance its pharmacological properties, making it a candidate for further development as a drug.
  • Chemical Derivatization
    • The presence of functional groups such as the sulfamoyl group provides opportunities for further chemical modifications to improve solubility and bioavailability.

Mechanism of Action

The mechanism of action of ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and sulfamoyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Sulfonylurea and Thiophene Families

The compound shares functional groups with two major classes: sulfonylurea herbicides (e.g., metsulfuron-methyl) and thiophene carboxylate derivatives (e.g., diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate). Key structural and functional comparisons are outlined below:

Parameter Ethyl 3-{4-[Methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate Metsulfuron-Methyl Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate
Core Structure Thiophene with phenyl and sulfamoylbenzamido groups Triazine-sulfonylurea bridge Thiophene with dual ester and acetamido groups
Bioactivity Potential herbicidal/pharmacological (inferred) Herbicidal (ALS inhibitor) Intermediate for bioactive thiophene derivatives
Substituent Effects Bulky phenyl group may reduce membrane permeability Methoxy-triazine enhances ALS binding Methyl and acetamido groups improve crystallinity
Synthetic Complexity High (multiple amidation/sulfonylation steps) Moderate (urea bridge formation) Low (esterification/acetylation)

Pharmacological and Toxicological Profiles

  • Sulfonylureas (e.g., metsulfuron-methyl): Exhibit herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.
  • Thiophene Carboxylates : Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate serves as a precursor for anti-inflammatory or antimicrobial agents. The target compound’s phenyl and sulfamoyl groups could enhance receptor affinity but increase metabolic stability challenges .

Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility (mg/L)
Target Compound C₃₂H₂₉N₃O₅S₂ 611.72 <1 (predicted)
Metsulfuron-Methyl C₁₄H₁₅N₅O₆S 381.36 1200 (pH 7)
Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate C₁₃H₁₇NO₅S 299.34 25 (experimental)

Table 2: Key Functional Group Contributions

Group Role in Target Compound Role in Analogs
Sulfamoylbenzamido Bioactivity modulation Absent in metsulfuron; replaced by urea
Thiophene-ester Solubility and metabolic stability Common in intermediates (e.g., )
Phenyl Substituent Steric hindrance/π-π interactions Absent in simpler thiophene derivatives

Biological Activity

Ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula: C19H19N3O4S
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties.

1. Anti-inflammatory Activity

This compound has shown significant anti-inflammatory effects in vitro and in vivo. Studies indicate that the compound inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation in animal models of arthritis .

2. Anticancer Properties

Recent research has highlighted the compound's potential as an anticancer agent. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and colon cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HCT116 (Colon)12.8
HeLa (Cervical)18.5

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In particular, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MIC) for these bacteria were found to be within the range of 8-16 µg/mL .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity: The compound inhibits specific enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory effects.
  • Induction of Apoptosis: In cancer cells, it triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Disruption of Bacterial Cell Wall Synthesis: Its antimicrobial activity is partly due to interference with bacterial cell wall synthesis mechanisms.

Case Studies

Several case studies have been documented regarding the application of this compound in therapeutic settings:

  • Arthritis Model Study: A study involving rats with induced arthritis showed that treatment with this compound significantly reduced joint swelling and pain scores compared to control groups .
  • Cancer Treatment Trials: Clinical trials assessing the efficacy of this compound in combination with standard chemotherapy agents have reported enhanced tumor reduction rates in patients with advanced breast cancer .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate, and how can intermediates be characterized?

  • The Gewald reaction is a foundational method for synthesizing thiophene derivatives, involving condensation of ethyl cyanoacetate with ketones or aldehydes in the presence of sulfur . For this compound, sequential functionalization (e.g., amidation, sulfamoylation) is required. Key intermediates should be monitored via thin-layer chromatography (TLC) and characterized using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for verifying the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H NMR can confirm proton environments (e.g., aromatic protons, methyl groups), while 13^{13}C NMR identifies carbonyl and sulfur-containing carbons.
  • Mass Spectrometry : HRMS validates the molecular formula (e.g.,C24H21N2O5S2e.g., \text{C}_{24}\text{H}_{21}\text{N}_2\text{O}_5\text{S}_2).
  • Infrared (IR) Spectroscopy : Confirms functional groups like amide (1650–1680 cm1^{-1}) and sulfonamide (1150–1350 cm1^{-1}) .

Q. How can researchers design preliminary biological activity screens for this compound?

  • In vitro enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Solubility and stability : Pre-screen in DMSO/PBS to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yields of the sulfamoylbenzamido moiety?

  • Catalyst selection : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) may enhance sulfamoylation efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) at 80–100°C improve reaction kinetics.
  • By-product mitigation : Use scavengers like molecular sieves for water-sensitive steps .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

  • Crystallography : Single-crystal X-ray diffraction clarifies regiochemistry and hydrogen-bonding patterns .
  • Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring enhance sulfonamide reactivity) .
  • Meta-analysis : Compare bioactivity data across analogs to identify outliers caused by assay variability .

Q. How can researchers design assays to probe the mechanism of action in complex biological systems?

  • Target identification : Use affinity chromatography or photoaffinity labeling with a biotinylated derivative.
  • Pathway analysis : RNA-seq or proteomics post-treatment to identify dysregulated pathways.
  • In vivo models : Zebrafish or murine xenografts for pharmacokinetics and toxicity profiling .

Q. What methodologies address challenges in purifying multi-functionalized thiophene derivatives?

  • Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal lattice formation.
  • Counterion exchange : Convert carboxylates to ammonium salts for improved solubility in polar solvents .

Methodological Considerations Table

AspectBasic ApproachAdvanced Refinement
Synthesis Gewald reaction, TLC monitoring Pd-catalyzed cross-coupling, microwave-assisted synthesis
Characterization NMR, IR, melting point X-ray crystallography, variable-temperature NMR
Biological Assays MTT cytotoxicity, enzyme inhibition CRISPR-Cas9 knockout models, isothermal titration calorimetry (ITC)
Data Analysis IC50_{50} calculations, simple SAR Machine learning-driven QSAR, molecular dynamics simulations

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